molecular formula CH5N3S B042300 Thiosemicarbazide CAS No. 79-19-6

Thiosemicarbazide

Cat. No.: B042300
CAS No.: 79-19-6
M. Wt: 91.14 g/mol
InChI Key: BRWIZMBXBAOCCF-UHFFFAOYSA-N
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Description

Thiosemicarbazide is a chemical compound with the formula H₂NC(S)NHNH₂. It is a white, odorless solid that is structurally related to thiourea by the insertion of an NH center. This compound is commonly used as a ligand for transition metals and serves as a precursor to various heterocyclic compounds .

Scientific Research Applications

Thiosemicarbazide and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Thiosemicarbazide derivatives have been recognized for their expansive range of biological activities, particularly in enhancing therapeutic anticancer effects . They have been found to target carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in maintaining pH and fluid balance in the body, making them potential targets for various therapeutic interventions .

Mode of Action

The mode of action of this compound derivatives involves their interaction with their targets, leading to changes in cellular processes. For instance, this compound derivatives have been found to inhibit the activity of carbonic anhydrases, thereby disrupting the balance of pH and fluid in the body . This disruption can lead to the death of cancer cells, which are particularly sensitive to changes in their microenvironment .

Biochemical Pathways

This compound derivatives affect various biochemical pathways. For instance, they have been found to inhibit the activity of carbonic anhydrases, which play a crucial role in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition disrupts the balance of pH and fluid in the body, affecting various downstream effects such as cell proliferation and survival .

Result of Action

The result of this compound action is primarily seen in its anticancer effects. It has been found to exhibit potent cytotoxic activity against various cancer cell lines . For instance, certain this compound derivatives have shown significant anticancer effects, with IC50 values indicating potent cytotoxic activity against U87 and HeLa cancer cell lines . These compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .

Action Environment

The action of this compound derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of these compounds, as their primary targets, carbonic anhydrases, play a crucial role in maintaining pH balance . Additionally, factors such as temperature and presence of other molecules can also influence the stability and efficacy of these compounds .

: New this compound Derivatives with Multidirectional Biological Action : Synthesis, biological evaluation and molecular docking studies of novel 1,3,4-thiadiazoles as potential anticancer agents and human carbonic anhydrase inhibitors : Synthesis and biological evaluation of thiosemicarbazone derivatives

Safety and Hazards

Thiosemicarbazide is classified as Acute oral toxicity Category 2 . It is fatal if swallowed . It is harmful to aquatic life with long-lasting effects . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Thiosemicarbazide and its derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties . This suggests that there is potential for future research in this field .

Biochemical Analysis

Biochemical Properties

Thiosemicarbazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit human carbonic anhydrase, an essential metalloenzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activity against cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit carbonic anhydrase IX .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosemicarbazide can be synthesized by the reaction of hydrazine hydrate with carbon disulfide, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:

CS2+N2H4H2OH2NC(S)NHNH2+H2O\text{CS}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{H}_2\text{NC(S)NHNH}_2 + \text{H}_2\text{O} CS2​+N2​H4​⋅H2​O→H2​NC(S)NHNH2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydrazine sulfate with ammonium thiocyanate. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion:

(NH2NH2)2SO4+NH4SCNH2NC(S)NHNH2+(NH4)2SO4\text{(NH}_2\text{NH}_2\text{)}_2\text{SO}_4 + \text{NH}_4\text{SCN} \rightarrow \text{H}_2\text{NC(S)NHNH}_2 + \text{(NH}_4\text{)}_2\text{SO}_4 (NH2​NH2​)2​SO4​+NH4​SCN→H2​NC(S)NHNH2​+(NH4​)2​SO4​

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form thiosemicarbazones.

    Substitution: It can react with aldehydes and ketones to form thiosemicarbazones.

    Cyclization: this compound can be cyclized to form triazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

    Cyclization: Formylation agents to access triazoles.

Major Products:

Comparison with Similar Compounds

    Thiourea: Structurally similar but lacks the NH center.

    Semicarbazide: Contains an oxygen atom instead of sulfur.

    Thiosemicarbazones: Derivatives formed by the reaction of thiosemicarbazide with aldehydes or ketones.

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse biological activities. Its structural versatility allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

aminothiourea
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InChI

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
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InChI Key

BRWIZMBXBAOCCF-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)NN
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Molecular Formula

CH5N3S
Record name THIOSEMICARBAZIDE
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Related CAS

4346-94-5 (mono-hydrochloride)
Record name 1-Amino-2-thiourea
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DSSTOX Substance ID

DTXSID9021346
Record name Thiosemicarbazide
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Molecular Weight

91.14 g/mol
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Physical Description

THIOSEMICARBAZIDE is a white crystalline powder and is odorless. This material is used as a reagent for ketones and certain metals, for photography and as a rodenticide. It is also effective for control of bacterial leaf blight of rice. Not a registered pesticide in the U.S. It is a chemical intermediate for herbicides and a reagent for detection of metals. (EPA, 1998), White, odorless solid; [Hawley] Off-white crystalline powder; [Alfa Aesar MSDS]
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Solubility

In water, 1./0X10+4 mg/L at 20 °C, Very soluble in water, Soluble in water or alcohol, Very soluble in ethanol
Record name 1-AMINO-2-THIOUREA
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Vapor Pressure

0.33 [mmHg]
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Mechanism of Action

Glutamic acid decarboxylase activity in mouse brain homogenates was reduced after pretreatment with thiosemicarbazide.
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Color/Form

White crystalline powder, Long needles from water

CAS No.

79-19-6
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Melting Point

356 to 363 °F (EPA, 1998), 183 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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